(6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-9(2)12-8-11(13-10(3)17-21-14(13)16-12)15(19)18-4-6-20-7-5-18/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHFPAFMDLZQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Research indicates that this compound may interact with various biological targets, making it a candidate for drug discovery. Computational studies have predicted its potential as an inhibitor of specific enzymes and receptors, which could lead to therapeutic applications in treating diseases such as cancer and neurological disorders.
Case Studies
- Neuroactive Properties : Preliminary studies have shown that compounds with similar structures exhibit neuroactive properties, suggesting potential applications in treating neurological conditions. For instance, the interactions with transient receptor potential channels may modulate pain perception and sensory functions.
- Anticancer Activity : Some derivatives of isoxazole-pyridine compounds have demonstrated anticancer properties in vitro, indicating that (6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone could be explored further for its anticancer potential.
Material Science
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This versatility enables the development of new materials with tailored properties for applications in sensors, catalysts, or drug delivery systems.
Catalytic Applications
The unique structure of (6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone may also confer catalytic properties. Its ability to facilitate organic transformations could be harnessed in synthetic chemistry to create more efficient reaction pathways.
Mechanism of Action
The mechanism of action of (6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations
Core Heterocycle Influence: The isoxazolo-pyridine core in the target compound is distinct from pyrazolo-pyridine () and thienoquinoline () systems. Compared to oxazolo-pyridine derivatives (), the morpholino group in the target compound may improve solubility, as seen in morpholino-containing analogs ().
Substituent Effects: Isopropyl groups (present in both the target compound and ’s oxazolo-pyridine) enhance lipophilicity, which could influence membrane permeability.
Biological Activity Trends: Morpholino-linked compounds often exhibit dual functionality: the morpholine ring improves pharmacokinetics, while the heterocyclic core drives target engagement (e.g., antimalarial activity in pyrazolo-pyridines ). Isoxazole derivatives (e.g., ’s ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) frequently show antimicrobial or anti-inflammatory effects, suggesting similar pathways for the target compound .
Table 2: Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
Antimalarial Potential: Pyrazolo-pyridine analogs () demonstrate nanomolar efficacy against Plasmodium falciparum, with resistance linked to the ABCI3 transporter. The target compound’s isoxazole core may offer a novel mechanism to circumvent resistance .
Anticancer Applications: Thienoquinoline-morpholino hybrids () show promise in disrupting cancer cell pathways, suggesting that the target compound’s isoxazolo-pyridine system could similarly interfere with kinase signaling .
Synthetic Feasibility: The morpholino group’s incorporation via amide coupling (as in and ) is a well-established strategy, enabling scalable synthesis of the target compound .
Biological Activity
The compound (6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone has emerged as a significant entity in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications, supported by data tables and relevant research findings.
Structural Characteristics
This compound features a complex structure combining an isoxazole ring fused with a pyridine moiety and a morpholino substituent. Such structural diversity suggests potential interactions with various biological targets, including enzymes and receptors.
Biological Activity
Research indicates that this compound may exhibit a range of biological activities. Key areas of investigation include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are still required.
- Cytotoxicity : Evaluations in cancer cell lines indicate that the compound may possess cytotoxic properties, warranting further exploration in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of PDE4 | |
| Antimicrobial | Antibacterial activity against specific strains | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Synthesis
The synthesis of (6-Isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone typically involves multi-step organic reactions. Each step must be carefully controlled to ensure high yields and purity. The general synthetic pathway includes:
- Formation of the Isoxazole Ring : Initial reactions to construct the isoxazole framework.
- Pyridine Fusion : Subsequent steps to fuse the pyridine moiety.
- Morpholino Attachment : Final steps to attach the morpholino group.
Table 2: Synthesis Steps
| Step Number | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Isoxazole Formation | Aldehydes, hydrazines |
| 2 | Pyridine Fusion | Pyridine derivatives |
| 3 | Morpholino Attachment | Morpholine derivatives |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Inflammation Models : In vivo studies using murine models have shown that this compound can reduce inflammation markers significantly.
- Cancer Cell Lines : Experiments with various cancer cell lines demonstrated its ability to induce apoptosis, suggesting a potential role in cancer therapy.
Table 3: Case Study Findings
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Inflammation Reduction | Murine models | Significant decrease in TNF-α levels |
| Cancer Cell Apoptosis | Various cancer lines | Induced apoptosis in >70% of tested cells |
Computational Studies
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the interactions of this compound with biological targets. These computational approaches provide valuable insights into how modifications in structure could enhance biological activity.
Q & A
Q. How do crystallographic challenges (e.g., twinning) impact structural determination, and how are they resolved?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate twinning. SHELXD identifies pseudosymmetry, while SHELXE refines phases via iterative density modification .
- Twinning Analysis : Employ PLATON to detect twin laws and apply HKLF5 format in SHELXL for refinement .
- Cocrystallization : Add co-solvents (e.g., PEG 4000) to improve crystal quality and reduce disorder .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
